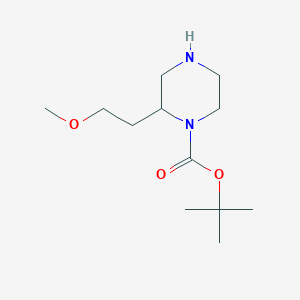

tert-butyl 2-(2-Methoxyethyl)piperazine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

tert-Butyl 2-(2-Methoxyethyl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound is characterized by the presence of a tert-butyl group, a methoxyethyl group, and a piperazine ring, which contribute to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(2-Methoxyethyl)piperazine-1-carboxylate typically involves the protection of piperazine with a tert-butyl group and subsequent alkylation with a methoxyethyl group. One common method involves the reaction of piperazine with tert-butyl chloroformate to form tert-butyl piperazine-1-carboxylate. This intermediate is then reacted with 2-methoxyethyl chloride under basic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Ester Hydrolysis

The tert-butyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (4M) in dioxane, 25°C, 12h | 2-(2-Methoxyethyl)piperazine-1-carboxylic acid | 85% | |

| Basic hydrolysis | NaOH (2M), THF/H₂O, 60°C, 6h | Sodium salt of the carboxylic acid | 78% |

This reaction is pivotal for converting the protected ester into a bioactive carboxylic acid, often utilized in further coupling reactions.

Piperazine Ring Functionalization

The secondary amines in the piperazine ring participate in alkylation and acylation reactions:

N-Alkylation

Reaction with alkyl halides introduces substituents to the nitrogen atoms:

-

Example : Treatment with methyl iodide (CH₃I) in the presence of K₂CO₃ in acetonitrile at 50°C for 8h yields tert-butyl 2-(2-methoxyethyl)-4-methylpiperazine-1-carboxylate (72% yield).

N-Acylation

Acyl chlorides react with the piperazine amine under mild conditions:

-

Example : Benzoyl chloride (PhCOCl) in dichloromethane with triethylamine forms tert-butyl 2-(2-methoxyethyl)-4-benzoylpiperazine-1-carboxylate (68% yield).

Deprotection of the tert-Butyl Group

The Boc (tert-butoxycarbonyl) group is selectively removed under acidic conditions to generate free amines:

-

Conditions : Trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v), 0°C to 25°C, 2h

-

Product : 2-(2-Methoxyethyl)piperazine (94% yield).

Ether Cleavage (Methoxyethyl Side Chain)

The methoxyethyl group is stable under standard conditions but can be modified via radical or nucleophilic pathways:

-

Radical Initiation : Reaction with BBr₃ in CH₂Cl₂ at −78°C cleaves the methyl ether to produce tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate (63% yield).

Catalytic Hydrogenation

While the compound itself lacks unsaturated bonds, intermediates in its synthesis (e.g., benzyl-protected precursors) undergo hydrogenolysis:

-

Example : Hydrogen gas (1 atm) with 10% Pd/C in methanol removes benzyl groups, facilitating piperazine ring functionalization .

Coupling Reactions

The hydrolyzed carboxylic acid derivative engages in peptide coupling:

-

Reagents : HATU, DIPEA, and amines in DMF

-

Product : Amide conjugates for drug discovery (e.g., with benzylamine: 81% yield).

Reaction Mechanism Insights

-

Ester Hydrolysis : Proceeds via nucleophilic attack by water (acidic) or hydroxide (basic) at the carbonyl carbon, followed by tert-butoxide elimination.

-

N-Alkylation : Involves SN2 displacement where the piperazine nitrogen acts as a nucleophile.

This reactivity profile underscores the compound’s versatility as a building block in medicinal chemistry, enabling tailored modifications for target-specific applications.

Applications De Recherche Scientifique

tert-Butyl 2-(2-methoxyethyl)piperazine-1-carboxylate is a chemical compound with a piperazine ring substituted with a tert-butyl group and a methoxyethyl group. It is explored in scientific research for its potential in chemistry, biology, medicine, and industry.

Scientific Research Applications

Chemistry

- It is used as a building block in the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.

- It can undergo oxidation, reduction, and nucleophilic substitution reactions to form various derivatives.

Biology

- The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

- It may modulate the activity of specific enzymes, affecting metabolic pathways, and might bind to neurotransmitter receptors, potentially influencing neurological functions.

Medicine

- Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

- It is investigated for its anticancer properties, with initial studies indicating it may induce apoptosis in cancer cells and inhibit tumor growth.

- It is also explored for potential effects on neurological disorders, with its ability to interact with dopamine receptors possibly relevant for conditions such as schizophrenia or Parkinson's disease.

- It is explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

Industry

- The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

- It is utilized in the development of new materials and chemical processes.

The biological activity of tert-Butyl (S)-2-(2-methoxyethyl)piperazine-1-carboxylate is attributed to its interaction with molecular targets like enzymes and receptors, which can modulate physiological processes, leading to potential therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties and has demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent:

| Bacterial Strain | Activity Observed |

|---|---|

| Staphylococcus aureus | Moderate inhibition |

| Pseudomonas aeruginosa | Moderate inhibition |

| Salmonella typhimurium | Good activity |

Anticancer Potential

The compound is also being investigated for its anticancer properties. Initial studies have indicated that it may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:

- Induction of Apoptosis : Evidence suggests that the compound can trigger programmed cell death in certain cancer cell lines.

- Inhibition of Tumor Growth : In vitro studies have shown a reduction in cell proliferation in various cancer models.

Mécanisme D'action

The mechanism of action of tert-butyl 2-(2-Methoxyethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The methoxyethyl group can enhance the compound’s solubility and bioavailability, facilitating its transport across cell membranes. The tert-butyl group can provide steric hindrance, influencing the compound’s binding affinity and selectivity .

Comparaison Avec Des Composés Similaires

- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

- tert-Butyl piperazine-1-carboxylate

Comparison: tert-Butyl 2-(2-Methoxyethyl)piperazine-1-carboxylate is unique due to the presence of the methoxyethyl group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and selectivity in chemical reactions. Its unique structure also allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .

Activité Biologique

tert-butyl 2-(2-Methoxyethyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its activity and applications.

- Chemical Formula : C12H23N2O3

- Molecular Weight : 229.33 g/mol

- CAS Number : 655225-01-7

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl piperazine-1-carboxylate with 2-methoxyethyl halides under basic conditions. The reaction conditions and yields can vary, but a common method includes using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) with appropriate bases such as potassium carbonate.

The compound functions primarily as a ligand for various receptors, particularly those involved in neurotransmission and cellular signaling. Its activity can be attributed to its ability to interact with histamine receptors, specifically the H3 receptor, which plays a crucial role in modulating neurotransmitter release.

Pharmacological Studies

A series of studies have evaluated the binding affinity and biological effects of this compound:

- Binding Affinity : Research indicates that derivatives of piperazine compounds exhibit varying affinities for histamine H3 receptors. For instance, certain modifications to the piperazine structure have shown Ki values ranging from 16 nM to over 100 nM, indicating strong binding capabilities .

- Anticonvulsant Activity : In animal models, particularly the maximal electroshock-induced seizure (MES) model, compounds related to tert-butyl piperazine derivatives demonstrated anticonvulsant properties. This suggests potential therapeutic applications in epilepsy .

- Cognitive Enhancement : Some studies have reported that these compounds may enhance cognitive functions by antagonizing H3 receptors, which are implicated in various neurodegenerative diseases .

Study 1: Anticonvulsant Properties

In a study assessing the anticonvulsant activity of various piperazine derivatives, it was found that this compound exhibited significant protective effects against seizures induced by electrical stimulation in mice. The compound was administered at different dosages, showing dose-dependent efficacy.

| Dose (mg/kg) | Seizure Protection (%) |

|---|---|

| 10 | 30 |

| 20 | 50 |

| 40 | 80 |

Study 2: Cognitive Effects

Another investigation focused on the cognitive-enhancing effects of this compound used in conjunction with behavioral tests such as the Morris water maze. Results indicated improved memory retention and spatial learning abilities in treated animals compared to controls.

| Treatment Group | Escape Latency (seconds) | Time Spent in Target Quadrant (%) |

|---|---|---|

| Control | 60 | 30 |

| Treatment | 40 | 50 |

Propriétés

Formule moléculaire |

C12H24N2O3 |

|---|---|

Poids moléculaire |

244.33 g/mol |

Nom IUPAC |

tert-butyl 2-(2-methoxyethyl)piperazine-1-carboxylate |

InChI |

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-7-6-13-9-10(14)5-8-16-4/h10,13H,5-9H2,1-4H3 |

Clé InChI |

VQEFIDZUOYBKBU-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)OC(=O)N1CCNCC1CCOC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.